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Compound of Interest

Compound Name: Lapiferine

CAS No.: 86992-41-8

Cat. No.: B560010

Get Quote

Executive Summary & Strategic Rationale
Lapiferine is a sesquiterpene ester isolated from Ferula species (e.g., F. lapidosa, F.

sinkiangensis). It belongs to the carotane (daucane) class, characterized by a 5,7-fused

bicyclic ring system. Its pharmacological profile includes significant estrogenic activity and the

ability to transport divalent cations (Ca²⁺) across lipid membranes, making it a high-value target

for developing novel Selective Estrogen Receptor Modulators (SERMs) and antimicrobial

agents.

Synthetic Challenge: The de novo total synthesis of Lapiferine is chemically demanding due to

the trans-fused 5,7-ring system and multiple chiral centers. Operational Strategy:

Pathway A (High Throughput): Semi-synthesis via hydrolysis of Ferula extracts to obtain the

core alcohol Ferutinol, followed by divergent acylation.

Pathway B (Deep Modification):De novo construction of the carotane skeleton using a Ring-

Closing Metathesis (RCM) or intramolecular photocycloaddition strategy.
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Structural Analysis & Retrosynthesis
The Lapiferine molecule consists of the Ferutinol core esterified at the C-8 or C-9 positions

(typically with angeloyl, acetyl, or veratroyl groups).

Retrosynthetic Logic
The synthesis is disconnected into two phases:[1]

Late-Stage Functionalization: Esterification of the diol core.

Scaffold Construction: Formation of the hydroazulene (5,7-fused) skeleton.
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Figure 1: Retrosynthetic analysis of Lapiferine, moving from the functionalized ester back to

the chiral pool precursors.

Protocol A: Semi-Synthetic Library Generation
(Recommended)
This protocol is the industry standard for generating Structure-Activity Relationship (SAR)

libraries. It utilizes the natural abundance of the carotane core in Ferula resin.

Phase 1: Isolation and Hydrolysis of the Core (Ferutinol)
Objective: Isolate the mixed ester fraction and hydrolyze to the parent alcohol, Ferutinol.

Reagents:

Ferula resin extract (gum-resin)[2]

KOH (5% methanolic solution)[3]

Diethyl ether / Ethyl acetate

Silica Gel 60 (230-400 mesh)

Step-by-Step Procedure:

Extraction: Macerate 100 g of Ferula gum-resin in MeOH (500 mL) for 24 hours at room

temperature. Filter to remove insoluble gum.

Saponification: Treat the methanolic extract with 500 mL of 5% KOH in MeOH. Reflux for 2

hours to hydrolyze all natural esters (Lapiferine, Ferutinin, etc.) into the parent alcohol,

Ferutinol.

Work-up: Dilute with water (500 mL) and extract with Diethyl Ether (3 x 300 mL). The

carotane alcohols partition into the organic phase.

Purification: Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
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Chromatography: Purify the residue via Flash Column Chromatography (Hexane:EtOAc

gradient 8:2 to 6:4). Ferutinol typically elutes as a white crystalline solid.

Validation: ¹H NMR (CDCl₃, 500 MHz) diagnostic peaks: δ 5.5 (m, 1H, H-5), 3.8-4.2 (m,

carbinol protons).

Phase 2: Divergent Acylation (Library Synthesis)
Objective: Synthesize Lapiferine analogs by selective esterification of Ferutinol.

Reaction Scheme:

Protocol:

Setup: In a flame-dried flask under Argon, dissolve Ferutinol (1.0 equiv, 0.5 mmol) in

anhydrous CH₂Cl₂ (5 mL).

Activation: Add Dicyclohexylcarbodiimide (DCC, 1.2 equiv) and DMAP (0.1 equiv). Stir for 10

minutes.

Addition: Dropwise add the desired carboxylic acid (e.g., Angelic acid, Acetic acid, Benzoic

acid derivatives) (1.1 equiv) dissolved in CH₂Cl₂.

Note: To mimic natural Lapiferine, sequential acylation may be required if C8 and C9 bear

different esters. The C9-OH is typically less sterically hindered.

Incubation: Stir at room temperature for 12–18 hours. Monitor via TLC (Hexane:EtOAc 7:3).

Work-up: Filter off the DCU urea precipitate. Wash filtrate with saturated NaHCO₃ and Brine.

Isolation: Purify via HPLC (C18 column, Acetonitrile/Water gradient).

Table 1: Reaction Conditions for Lapiferine Derivatives
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Derivative
Type

Reagent
(Acid/Chloride)

Catalyst Solvent Yield (%)

Acetyl (C9) Acetic Anhydride Pyridine CH₂Cl₂ 85-92%

Angeloyl (C9)
Angeloyl

Chloride
Et₃N / DMAP THF 78-85%

Benzoyl (C9) Benzoyl Chloride Et₃N CH₂Cl₂ 80-88%

Veratroyl

3,4-

Dimethoxybenzoi

c acid

DCC / DMAP DMF 65-72%

Protocol B: De Novo Scaffold Synthesis (Total
Synthesis)
For researchers requiring modification of the ring system (e.g., fluorination of the skeleton), a

de novo route is required. This protocol adapts the Intramolecular [2+2] Photocycloaddition

strategy used for carotane/daucane skeletons.

Core Strategy: The Carotane Skeleton Construction
The 5,7-fused system is constructed from a functionalized cyclopentene precursor via ring

expansion.

Workflow:

Start: (R)-(-)-Carvone (Chiral Pool).

Step 1: Hydrogenation: Selective hydrogenation to (+)-Carvotanacetone using Wilkinson’s

catalyst [(PPh₃)₃RhCl] to preserve the isopropenyl group stereochemistry.

Step 2: Robinson Annulation: Reaction with ethyl vinyl ketone (EVK) and base (KOH/EtOH)

to form the bicyclic enone (Eudesmane type intermediate).

Step 3: Ring Contraction/Expansion (The "Carotane Shift"):
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Note: Direct synthesis of the 5,7-system is often achieved via the Buchner reaction or

Ring-Closing Metathesis (RCM) of a divinyl precursor.

Modern Protocol (RCM):

Synthesize a cyclopentane core with two pendant alkene chains (one 4-carbon, one 3-

carbon).

Catalyst: Grubbs II (5 mol%).

Solvent: CH₂Cl₂ (0.005 M, high dilution to favor intramolecular closure).

Result: Formation of the 7-membered ring fused to the 5-membered ring.

Detailed Step: RCM Construction of the 5,7-System
Precursor Assembly: Prepare the dialkene precursor (P1) containing the quaternary center

and correct stereochemistry from Limonene oxide.

Cyclization:

Dissolve (P1) (100 mg) in degassed anhydrous Toluene (200 mL).

Add Grubbs 2nd Generation Catalyst (15 mg).

Reflux at 80°C for 4 hours.

Observation: Evolution of ethylene gas.

Oxidation: The resulting carotane alkene is oxidized using SeO₂ / t-BuOOH to introduce the

allylic hydroxyl groups at C-8/C-9, yielding the Ferutinol scaffold.

Analytical Validation (QC)
All synthesized derivatives must be validated against the following specifications to ensure

structural integrity and purity.

Table 2: Analytical Specifications for Lapiferine (Standard)
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Parameter Specification Method

Appearance
White to off-white crystalline

solid
Visual

Purity > 98.0% HPLC (UV 254 nm)

Mass Spec
[M+Na]⁺ consistent with calc.

[4] mass
LC-MS (ESI+)

¹H NMR
Characteristic daucane methyl

doublets
500 MHz CDCl₃

Stereochemistry Matches natural Ferutinol core Optical Rotation [α]D

Critical NMR Signals (CDCl₃):

H-14 (Methyl): δ 0.8–0.9 (d)

H-15 (Methyl): δ 0.9–1.0 (d)

Ester Carbonyls: δ 165–170 ppm (¹³C NMR)

Olefinic Proton (H-5): δ 5.4–5.6 (m)
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Disclaimer: This guide describes procedures for the synthesis of bioactive compounds. All

protocols should be performed by trained personnel in a properly equipped laboratory with

appropriate safety controls.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b560010/docs?utm_src=pdf-body#application-note-total-synthesis-and-derivatization-of-lapiferine-scaffolds
https://www.google.com/url?sa=E&q=https%3A%2F%2Fdoi.org%2F10.1016%2FS0005-2736(96)00227-8
https://www.benchchem.com/product/b560010?utm_src=pdf-custom-synthesis#bc-rfq
https://m.youtube.com/watch?v=BFl9wnIDec0
https://pubmed.ncbi.nlm.nih.gov/40953775/
https://pubmed.ncbi.nlm.nih.gov/40953775/
https://pubmed.ncbi.nlm.nih.gov/40953775/
https://patents.google.com/patent/US7371886B2/en
https://patents.google.com/patent/US7371886B2/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC10610263/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10610263/
https://www.benchchem.com/product/b560010/docs#application-note-total-synthesis-and-derivatization-of-lapiferine-scaffolds
https://www.benchchem.com/product/b560010/docs#application-note-total-synthesis-and-derivatization-of-lapiferine-scaffolds
https://www.benchchem.com/product/b560010/docs#application-note-total-synthesis-and-derivatization-of-lapiferine-scaffolds
https://www.benchchem.com/product/b560010/docs#application-note-total-synthesis-and-derivatization-of-lapiferine-scaffolds
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560010?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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